[1-(Phenylsulfonyl)piperidin-4-yl]acetic acid [1-(Phenylsulfonyl)piperidin-4-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 873967-82-9
VCID: VC2402976
InChI: InChI=1S/C13H17NO4S/c15-13(16)10-11-6-8-14(9-7-11)19(17,18)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,15,16)
SMILES: C1CN(CCC1CC(=O)O)S(=O)(=O)C2=CC=CC=C2
Molecular Formula: C13H17NO4S
Molecular Weight: 283.35 g/mol

[1-(Phenylsulfonyl)piperidin-4-yl]acetic acid

CAS No.: 873967-82-9

Cat. No.: VC2402976

Molecular Formula: C13H17NO4S

Molecular Weight: 283.35 g/mol

* For research use only. Not for human or veterinary use.

[1-(Phenylsulfonyl)piperidin-4-yl]acetic acid - 873967-82-9

Specification

CAS No. 873967-82-9
Molecular Formula C13H17NO4S
Molecular Weight 283.35 g/mol
IUPAC Name 2-[1-(benzenesulfonyl)piperidin-4-yl]acetic acid
Standard InChI InChI=1S/C13H17NO4S/c15-13(16)10-11-6-8-14(9-7-11)19(17,18)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,15,16)
Standard InChI Key SVDPDXOCPJDHOA-UHFFFAOYSA-N
SMILES C1CN(CCC1CC(=O)O)S(=O)(=O)C2=CC=CC=C2
Canonical SMILES C1CN(CCC1CC(=O)O)S(=O)(=O)C2=CC=CC=C2

Introduction

Chemical Structure and Properties

Structural Identification

[1-(Phenylsulfonyl)piperidin-4-yl]acetic acid consists of a piperidine ring with a phenylsulfonyl group attached to the nitrogen atom and an acetic acid moiety at the 4-position. The compound is identified by several unique descriptors that facilitate its cataloging and research applications .

The structure includes a six-membered piperidine heterocycle with the phenylsulfonyl group providing both steric bulk and hydrogen bond acceptor capabilities. The acetic acid side chain at the 4-position offers potential for further derivatization and contributes to the compound's biological properties through its carboxylic acid functionality.

Chemical Identifiers

For research and database purposes, the compound can be identified using the following chemical identifiers:

PropertyValue
CAS No.873967-82-9
IUPAC Name2-[1-(benzenesulfonyl)piperidin-4-yl]acetic acid
Molecular FormulaC₁₃H₁₇NO₄S
Molecular Weight283.35 g/mol
SMILESc1ccc(cc1)S(=O)(=O)N2CCC(CC2)CC(=O)O
InChIInChI=1S/C13H17NO4S/c15-13(16)10-11-6-8-14(9-7-11)19(17,18)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,15,16)
InChIKeySVDPDXOCPJDHOA-UHFFFAOYSA-N
MDL NumberMFCD11585608

Physical Properties

The physical properties of [1-(Phenylsulfonyl)piperidin-4-yl]acetic acid play a crucial role in determining its behavior in chemical reactions, formulation, and biological systems :

PropertyValue
Physical StateSolid
Flash Point247.6±26.5 °C
Boiling Point485.8±37.0 °C at 760 mmHg
Polarizability28.3±0.5 10⁻²⁴cm³
Density1.3±0.1 g/cm³
Vapor Pressure0.0±1.3 mmHg at 25°C

The compound's high boiling point and low vapor pressure indicate strong intermolecular forces, which is consistent with the presence of hydrogen bonding capabilities through the carboxylic acid group .

Biological Activities and Research Applications

Related Compounds and Their Activities

Structurally similar compounds have demonstrated significant biological activities that may provide insights into potential applications of [1-(Phenylsulfonyl)piperidin-4-yl]acetic acid:

  • 4-(Phenylsulfonyl)piperidines have been identified as selective 5-HT₂ᴀ receptor antagonists, demonstrating the potential of this structural class in neuropsychiatric applications .

  • N-substituted derivatives of compounds containing the phenylsulfonyl-piperidine scaffold have shown antimicrobial properties, suggesting potential applications in infectious disease research .

  • Compounds with the (1-{[4-(Acetylamino)phenyl]sulfonyl}piperidin-4-yl)acetic acid structure have exhibited enzyme inhibitory activities, particularly against histone deacetylases (HDACs), which are important targets in cancer research.

These findings highlight the potential versatility of the phenylsulfonyl-piperidine scaffold in medicinal chemistry and drug discovery efforts.

Research Applications

[1-(Phenylsulfonyl)piperidin-4-yl]acetic acid serves several important purposes in chemical and pharmaceutical research:

  • Building block or intermediate in the synthesis of more complex molecules with potential therapeutic applications.

  • Model compound for structure-activity relationship studies examining the effects of structural modifications on biological activity.

  • Chemical probe for investigating protein-ligand interactions in biochemical assays.

  • Reference standard for analytical chemistry and quality control processes .

The compound's "research use only" designation underscores its current role as a tool for scientific investigation rather than as a therapeutic agent .

Structure-Activity Relationships

Key Structural Features

The biological activity of [1-(Phenylsulfonyl)piperidin-4-yl]acetic acid and related compounds is influenced by several structural features that determine their interaction with biological targets:

  • The phenylsulfonyl group provides a rigid, lipophilic moiety that can participate in hydrophobic interactions with protein binding pockets.

  • The sulfonyl group serves as a hydrogen bond acceptor, potentially forming key interactions with target proteins.

  • The piperidine ring offers conformational rigidity and serves as a scaffold for positioning key functional groups.

  • The acetic acid moiety provides hydrogen bond donor/acceptor capabilities and introduces negative charge at physiological pH, which can be critical for biological recognition .

Structural Analogs and Comparative Properties

Several compounds share structural similarities with [1-(Phenylsulfonyl)piperidin-4-yl]acetic acid but differ in key aspects that may affect their chemical and biological properties:

CompoundCAS No.Structural DifferencePotential Impact
(1-methanesulfonyl-piperidin-4-yl)-acetic acid423722-27-4Methyl group instead of phenyl on sulfonylReduced lipophilicity, altered binding properties
[1-(Phenylsulfonyl)piperidin-3-yl]acetic acid1040878-00-9Acetic acid at 3-position instead of 4-positionDifferent spatial arrangement, altered target interactions
(1-{[4-(Acetylamino)phenyl]sulfonyl}piperidin-4-yl)acetic acid1142210-40-9Additional acetylamino group on phenylEnhanced hydrogen bonding, modified solubility
(1-[(4-Chlorophenyl)sulfonyl]piperidin-2-yl)acetic acid1172270-80-2Chloro-substituted phenyl and acetic acid at 2-positionAltered electronic properties, potential metabolic stability

These structural variations provide valuable insights into how modifications to the basic phenylsulfonyl-piperidine scaffold can affect chemical and biological properties.

SupplierProduct NumberPackagingPrice (USD)
Matrix Scientific040537500mg189
American Custom Chemicals CorporationCHM00817910.5G682
American Custom Chemicals CorporationCHM00817911G750.75
CrysdotCD110388245g752

This commercial availability facilitates research involving this compound, as it eliminates the need for custom synthesis in many applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator